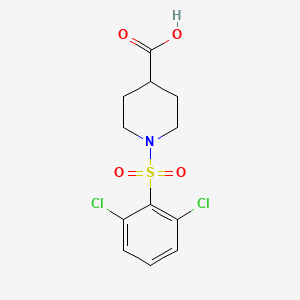

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of biologically active molecules. The compound is related to piperidine-based structures, which are often explored for their biological activities and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another approach involves the desymmetrization of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester using intramolecular iodocarbamation, which serves as a chiral building block for piperidine-related alkaloids . Additionally, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has been achieved by coupling with piperidine under dynamic pH control, followed by substitution reactions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using spectroscopic methods and theoretical calculations. For example, the hydrogen-bonded complex of piperidinium-3-carboxylic acid with 2,6-dichloro-4-nitrophenol has been characterized by single-crystal X-ray analysis, Raman and FTIR spectroscopies, and theoretical studies . Similarly, the complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol has been investigated, revealing a hydrogen-bonded-ion-pair complex in the crystalline state .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The preparation of piperidine-4-carboxylic acid from 2,6-dichloropyridine-4-carboxylic acid has been demonstrated using catalytic reduction with nickel in an alkaline medium or with platinum in glacial acetic acid . These methods highlight the versatility of piperidine derivatives in undergoing transformations that can be useful in synthesizing new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents present on the piperidine ring. The spectroscopic studies mentioned provide insights into the bonding and interactions within the molecules, which can affect their reactivity and stability . The catalytic reduction processes used to synthesize piperidine-4-carboxylic acid also suggest that the compound's properties can be manipulated through chemical reactions .

Wissenschaftliche Forschungsanwendungen

Understanding Biocatalyst Inhibition

Carboxylic acids, including structures related to 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid, have been studied for their impact on microbial biocatalysts. These compounds can inhibit engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, at concentrations below desired yields. Understanding the mechanisms of this inhibition can guide metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Nucleophilic Aromatic Substitution

Research on reactions involving piperidine, a component of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid, has provided insights into nucleophilic aromatic substitution mechanisms. Such reactions play a crucial role in synthesizing various aromatic compounds, with implications for developing new synthetic methods and understanding reaction kinetics (Pietra & Vitali, 1972).

Medium-Chain Dicarboxylic Acids for Nylon Production

The synthesis and application of carboxylic acids, closely related to the subject compound, in producing nylon materials have been reviewed. Medium-chain dicarboxylic acids (MDCAs) are critical for manufacturing various nylon types, showcasing the importance of chemical synthesis and biotechnological approaches to generate these compounds sustainably (Li et al., 2020).

Biologically Active Compounds of Plants

Studies on natural carboxylic acids from plants, resembling the structural motifs of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid, have revealed their significant antioxidant, antimicrobial, and cytotoxic activities. These compounds' structure-activity relationships (SARs) have been extensively analyzed to understand their bioactivities, offering valuable insights for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Piperazine Derivatives in Therapeutics

Piperazine, a core structural component of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid, has been extensively investigated for its therapeutic potential. Piperazine derivatives are known for their wide range of pharmacological activities, including antipsychotic, antihistamine, anticancer, and antimicrobial effects. This highlights the versatile medicinal applications of compounds containing the piperazine motif (Rathi et al., 2016).

Eigenschaften

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFUGOIQDWYLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)